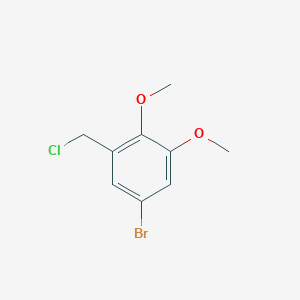
5-Bromo-1-(chloromethyl)-2,3-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(chloromethyl)-2,3-dimethoxybenzene is an organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(chloromethyl)-2,3-dimethoxybenzene typically involves the bromination and chloromethylation of 2,3-dimethoxybenzene. The process can be summarized as follows:
Bromination: 2,3-dimethoxybenzene is treated with a brominating agent such as bromine (Br2) in the presence of a catalyst like iron (Fe) to introduce the bromine atom at the 5-position of the benzene ring.
Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde (CH2O) and hydrochloric acid (HCl) to introduce the chloromethyl group at the 1-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve this.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-(chloromethyl)-2,3-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted by other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the halogen atoms.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine or chloromethyl groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products.
Applications De Recherche Scientifique
5-Bromo-1-(chloromethyl)-2,3-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(chloromethyl)-2,3-dimethoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of halogen atoms, making it reactive towards nucleophiles. This reactivity is exploited in organic synthesis to form new carbon-carbon or carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2,3-dimethoxybenzene: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
1-(Chloromethyl)-2,3-dimethoxybenzene:
5-Bromo-1-(hydroxymethyl)-2,3-dimethoxybenzene: Contains a hydroxymethyl group instead of a chloromethyl group, altering its chemical properties.
Uniqueness
5-Bromo-1-(chloromethyl)-2,3-dimethoxybenzene is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propriétés
Numéro CAS |
86232-32-8 |
|---|---|
Formule moléculaire |
C9H10BrClO2 |
Poids moléculaire |
265.53 g/mol |
Nom IUPAC |
5-bromo-1-(chloromethyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10BrClO2/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-4H,5H2,1-2H3 |
Clé InChI |
ZJNIEZJSCWHMQD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


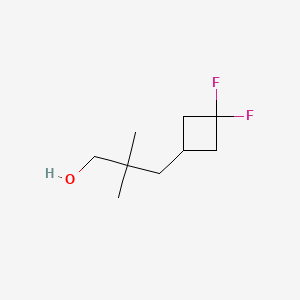
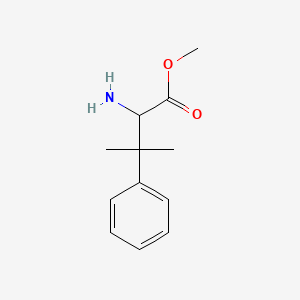
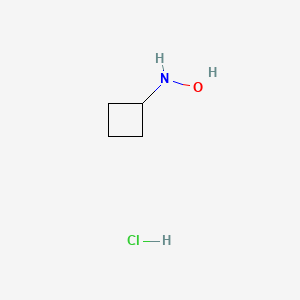
![5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B13593520.png)

![3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol](/img/structure/B13593526.png)
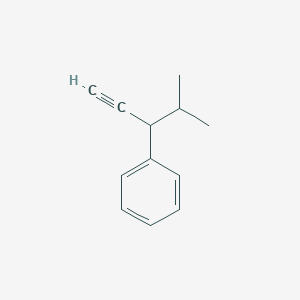
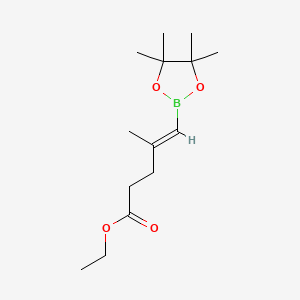
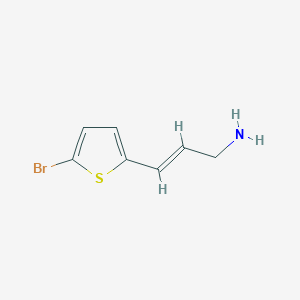
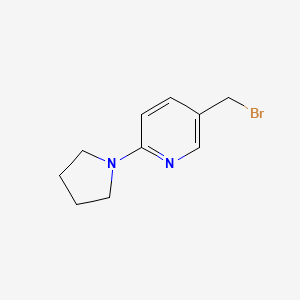
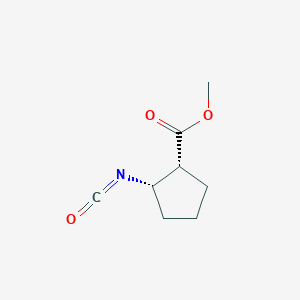
![rac-tert-butyl(1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate,trans](/img/structure/B13593560.png)


